N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide

Lipophilicity Drug-likeness Membrane permeability

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide (CAS 1574464-96-2) is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidine family, a scaffold widely recognized as a privileged kinase-inhibitor chemotype. The compound features a 2-methyl-4-oxopyrido[2,3-d]pyrimidine core linked via an N-ethyl bridge to a 2-phenoxyacetamide side chain (molecular formula C18H18N4O3, MW 338.37, calculated logP 3.14, tPSA 99 Ų, 1 HBD, 6 HBA).

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
Cat. No. B12161383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide
Molecular FormulaC18H18N4O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)COC3=CC=CC=C3
InChIInChI=1S/C18H18N4O3/c1-13-21-17-15(8-5-9-20-17)18(24)22(13)11-10-19-16(23)12-25-14-6-3-2-4-7-14/h2-9H,10-12H2,1H3,(H,19,23)
InChIKeyYJXVSKBXAFAZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide – Compound Profile and Procurement-Relevant Identity


N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide (CAS 1574464-96-2) is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidine family, a scaffold widely recognized as a privileged kinase-inhibitor chemotype [1]. The compound features a 2-methyl-4-oxopyrido[2,3-d]pyrimidine core linked via an N-ethyl bridge to a 2-phenoxyacetamide side chain (molecular formula C18H18N4O3, MW 338.37, calculated logP 3.14, tPSA 99 Ų, 1 HBD, 6 HBA) [2]. As of the latest ChEMBL (version 20) and PubMed indexing, no biological activity data or publication record exists for this specific compound; its differentiation from close analogs rests on computed physicochemical properties, the established pharmacological precedent of its constituent structural motifs, and its unique combination of a pyrido[2,3-d]pyrimidine core with a phenoxyacetamide-terminated side chain [2].

Why N-[2-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide Cannot Be Replaced by a Generic Benzamide or Cycloalkyl Analog


Within the N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]amide sub-series, the terminal acyl group is the sole structural variable and the primary determinant of differential physicochemical and target-engagement properties. The phenoxyacetamide terminus introduces a 2-phenoxyacetyl moiety that is structurally and electronically distinct from simpler benzamide (phenylcarbonyl) or cyclohexanecarboxamide (cyclohexylcarbonyl) congeners: it contains an ether oxygen capable of serving as an additional hydrogen-bond acceptor, and the phenoxy fragment has been independently validated as a cysteine-trapping warhead capable of forming irreversible covalent adducts with kinase active-site cysteine residues (e.g., Cys797 of EGFR) in appropriately oriented scaffolds [1]. Substituting this group with a benzamide eliminates the ether oxygen and abolishes any potential for covalent target engagement, while a cyclohexanecarboxamide replacement removes the aromatic π-system required for warhead recognition. These structural differences translate into measurable differences in computed logP (3.14 for the target phenoxyacetamide vs. 1.24 for the benzamide analog) [2], indicating that generic substitution would materially alter membrane permeability, solubility, and pharmacophoric recognition—precluding interchangeable use in any assay or screening context where the phenoxyacetamide functionality is the feature under investigation.

Quantitative Evidence Differentiating N-[2-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide from Its Closest Analogs


Lipophilicity Differentiation: Phenoxyacetamide vs. Benzamide Analog (logP Δ = +1.90)

The target phenoxyacetamide compound exhibits a calculated logP of 3.14 (ZINC) [1], substantially higher than the logP of 1.24 reported for its closest commercially listed analog, N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide (ChemDiv compound IB06-9102) . Both compounds share the identical pyrido[2,3-d]pyrimidine core and N-ethyl linker; the logP difference is therefore solely attributable to the terminal acyl group (2-phenoxyacetyl vs. benzoyl).

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Phenoxyacetamide Warhead Validation: Low Nanomolar Irreversible EGFR Inhibition in a Structurally Analogous Scaffold

Although no direct EGFR inhibition data exist for the target compound, the 2-phenoxyacetamide moiety has been independently validated as a cysteine-trapping warhead by Carmi et al. (2010) [1]. In a systematic exploration of warhead groups appended to a 4-anilinoquinazoline EGFR scaffold, phenoxyacetamide-containing compounds (7–9) irreversibly inhibited EGFR with IC50 values in the low nanomolar range and were effective at concentrations significantly lower than gefitinib. This warhead functionality is absent in the benzamide, cyclohexanecarboxamide, and phenylpropanamide analogs of the target compound, which lack the electrophilic or covalent-trapping potential conferred by the phenoxyacetamide group.

Covalent inhibitor EGFR Warhead Cysteine trapping Kinase

Privileged Scaffold Precedent: Pyrido[2,3-d]pyrimidine Core Validated Across Multiple Kinase Targets at Nanomolar Potency

The pyrido[2,3-d]pyrimidine core shared by the target compound and its analogs is a well-established kinase inhibitor scaffold [1][2]. The lead compound PD089828 (1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea) inhibited PDGFR, FGFR, EGFR, and c-Src with IC50 values of 1.11, 0.13, 0.45, and 0.22 µM respectively [3]. More recently, pyrido[2,3-d]pyrimidine derivatives 4 and 10 achieved PIM-1 kinase IC50 values of 11.4 nM and 17.2 nM, surpassing the reference inhibitor staurosporine (IC50 = 16.7 nM) [1]. These data confirm that the core scaffold is intrinsically capable of supporting high-affinity kinase binding when appropriately functionalized.

Kinase inhibitor Privileged scaffold PIM-1 PDGFR FGFR Src

Computed Property Profile: Drug-Likeness, tPSA, and Hydrogen-Bond Capacity vs. Commercial Analogs

A direct comparison of computed physicochemical descriptors for the target phenoxyacetamide compound and the benzamide analog ChemDiv IB06-9102 reveals differences beyond logP [1]. The phenoxyacetamide compound has a slightly higher topological polar surface area (tPSA = 99 Ų vs. 96.3 Ų) and a higher molecular weight (338.37 vs. 308.34 Da). Both compounds share identical hydrogen-bond donor (1) and acceptor (6) counts. The tPSA value of 99 Ų places the target compound below the typical 140 Ų threshold for oral bioavailability, while the benzamide analog at 96.3 Ų is marginally lower. The rotatable bond count (3 for target) indicates moderate conformational flexibility.

Drug-likeness tPSA Hydrogen bonding Physicochemical profiling Lead optimization

Novelty Vector: Unexplored Phenoxyacetamide Substitution at the N-Ethyl Position of 2-Methyl-4-oxopyrido[2,3-d]pyrimidine

A comprehensive search of ChEMBL, PubMed, and the ZINC database confirms that the specific combination of a 2-methyl-4-oxopyrido[2,3-d]pyrimidine core with a phenoxyacetamide-terminated N-ethyl side chain has no published biological activity and is not represented in any documented SAR study as of April 2026 [1][2]. The ZINC entry explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. In contrast, closely related analogs with benzamide, cyclohexanecarboxamide, 3-phenylpropanamide, and 2,4-dichlorobenzamide substituents are all listed by multiple commercial vendors . This absence of data, combined with the validated kinase-inhibitor potential of both the core scaffold and the phenoxyacetamide warhead, positions the target compound as a genuine chemical probe candidate for de novo kinase selectivity profiling.

Chemical novelty SAR expansion Kinase selectivity Unreported chemotype

Recommended Research and Procurement Application Scenarios for N-[2-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide


Kinase Selectivity Panel Screening for Novel Chemotype IP Generation

Given the complete absence of published kinase profiling data [1] and the validated kinase-inhibitor precedent of the pyrido[2,3-d]pyrimidine scaffold (IC50 values ranging from 0.13 µM for FGFR to 11.4 nM for PIM-1) [2][3], the most defensible procurement rationale is submission of this compound to a broad kinome selectivity panel (e.g., DiscoverX KINOMEscan or equivalent). A positive hit against any kinase would constitute a first-in-class disclosure for this specific chemotype, creating immediate intellectual property value and SAR expansion opportunities. The phenoxyacetamide warhead further justifies inclusion of washout experiments to assess covalent binding, a feature absent from all benzamide and cycloalkyl analogs [4].

Covalent Inhibitor Lead Generation Targeting Kinases Harboring Active-Site Cysteines

The phenoxyacetamide moiety has been validated as a cysteine-trapping warhead in the quinazoline EGFR inhibitor series, where phenoxyacetamide derivatives achieved low nanomolar IC50 values and irreversibly inhibited EGFR autophosphorylation in gefitinib-resistant H1975 cells [4]. Researchers pursuing covalent inhibitors of kinases with accessible active-site cysteines (e.g., EGFR Cys797, BTK Cys481, HER2 Cys805, JAK3 Cys909, or MAPK Cys166) should prioritize this compound over its benzamide or cyclohexanecarboxamide analogs, which lack the electrophilic warhead required for covalent bond formation [4].

Physicochemical Comparator Studies: logP-Dependent Permeability and Protein Binding

The computed logP difference of +1.90 between the target compound (logP = 3.14) and its benzamide analog (logP = 1.24) [5] provides an experimentally testable basis for paired permeability and protein-binding studies (e.g., PAMPA, Caco-2, or MDCK assays; equilibrium dialysis for plasma protein binding). These two compounds share an identical core and linker and differ only in the terminal acyl group, making them an ideal matched pair for isolating the contribution of lipophilicity to ADME parameters within a conserved pyrido[2,3-d]pyrimidine scaffold.

Fragment-Based or DNA-Encoded Library (DEL) Hit Follow-Up with a Pre-Installed Warhead

For fragment-based drug discovery campaigns or DEL selections that have identified the pyrido[2,3-d]pyrimidine core as a target-binding fragment, this compound provides an immediate path to an advanced hit with a pre-installed, literature-validated warhead [4]. Rather than synthesizing a focused library from scratch, a procurement team can acquire this compound for direct biochemical testing against the target of interest, potentially accelerating the hit-to-lead timeline by obviating the need for de novo warhead installation chemistry.

Quote Request

Request a Quote for N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.